![molecular formula C14H22ClNO B13512988 3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride](/img/structure/B13512988.png)
3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a phenyl group substituted with a propan-2-yloxy group and an amine group on a butenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(propan-2-yloxy)benzaldehyde with a suitable Grignard reagent to form the corresponding alcohol. This intermediate is then subjected to a dehydration reaction to yield the desired butenyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-[4-(propan-2-yloxy)phenyl]butan-1-amine: This compound is structurally similar but lacks the double bond in the butenyl chain.
1-Methyl-3-phenylpropylamine: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride is unique due to the presence of both the propan-2-yloxy group and the butenyl chain, which confer specific chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H22ClNO |
|---|---|
Peso molecular |
255.78 g/mol |
Nombre IUPAC |
3-methyl-1-(4-propan-2-yloxyphenyl)but-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-10(2)9-14(15)12-5-7-13(8-6-12)16-11(3)4;/h5-8,11,14H,1,9,15H2,2-4H3;1H |
Clave InChI |
CGGHHYSLKWCKQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C(CC(=C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Methylamino)ethoxy]benzoic acid](/img/structure/B13512905.png)
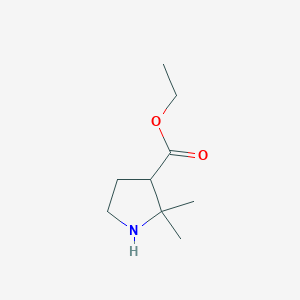

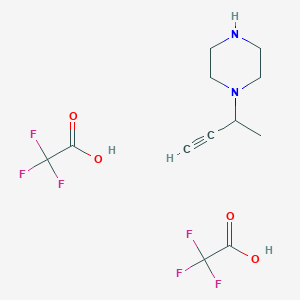
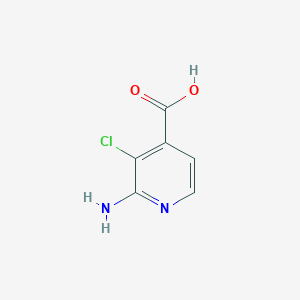

![5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13512940.png)
![2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13512948.png)
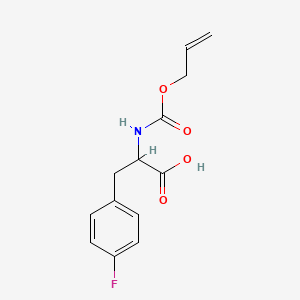
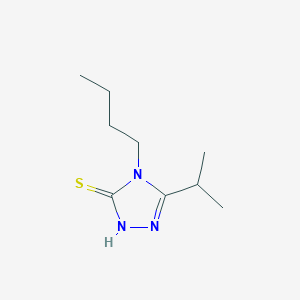
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)
![[5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)

![1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13513002.png)
